molecular formula C9H9BrO B015190 (E)-1-(2-Bromovinyl)-4-methoxybenzene CAS No. 6303-59-9

(E)-1-(2-Bromovinyl)-4-methoxybenzene

Cat. No. B015190
CAS RN: 6303-59-9
M. Wt: 213.07 g/mol
InChI Key: MNSBHZNBVJAJND-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves strategic functionalization and the formation of key chemical bonds that influence the overall molecular structure and reactivity. For instance, the synthesis of complex brominated and methoxy-substituted styrylbenzenes demonstrates the nuanced approach needed to achieve desired molecular configurations, highlighting the importance of controlling reaction conditions and isomerization processes (Kung et al., 2001).

Molecular Structure AnalysisThe molecular structure of related compounds showcases intricate networks of hydrogen bonds and π-interactions, particularly in methoxy-substituted distyrylbenzenes, which significantly impact their stability and reactivity (Velde et al., 2006). Such structural considerations are crucial for understanding the behavior of "(E)-1-(2-Bromovinyl)-4-methoxybenzene."

Chemical Reactions and Properties

Chemical reactions involving similar compounds reveal a range of possible transformations, including halogenation and coupling reactions, which are fundamental to synthesizing specific molecular architectures (Sanford et al., 1999). These reactions underscore the chemical versatility and potential synthetic utility of bromo- and methoxy- substituted compounds.

Physical Properties Analysis

The physical properties of analogous compounds, such as solubility, melting points, and crystal structure, provide insight into how molecular structure influences physical behavior. Studies on methoxybenzene derivatives reveal the impact of substituents on these properties, offering a basis for predicting the physical characteristics of "(E)-1-(2-Bromovinyl)-4-methoxybenzene" (Fun et al., 1997).

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity patterns and stability under various conditions, is essential for understanding and predicting the behavior of "(E)-1-(2-Bromovinyl)-4-methoxybenzene." Research on similar compounds highlights the influence of molecular structure on these properties, guiding the synthesis and application of new materials (Otake et al., 2017).

Scientific Research Applications

  • Esteves, A., Ferreira, E., & Medeiros, M. J. (2007) reported that the controlled-potential reduction of (E)-1-(2-Bromovinyl)-4-methoxybenzene leads to the formation of 2-methoxy-4-methylene-3-phenyl-tetrahydrofuran in their study "Selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam" (Esteves, Ferreira, & Medeiros, 2007).

  • Toyota, K., Kawasaki, S., Nakamura, A., & Yoshifuji, M. (2003) utilized a derivative, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, to prepare diphosphene and fluorenylidenephosphine with low-coordinate phosphorus atoms in "Preparation and Properties of Sterically Protected Diphosphene and Fluorenylidenephosphine Bearing the 2, 6-Di-tert-butyl-4-methoxyphenyl Group" (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

  • Lee, C., Zhuang, Z., Kung, M., Plössl, K., Skovronsky, D., Gur, T., Hou, C., Trojanowski, J., Lee, V., & Kung, H. (2001) found that all four isomers of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, a structurally related compound, showed strong fluorescent labeling of Abeta plaques in the brain of postmortem brain sections of patients with confirmed Alzheimer's Disease in their study "Isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene in strong base: probes for amyloid plaques in the brain" (Lee et al., 2001).

  • Cheng, X.-w. (2008) described that (E)-1-(2-Bromovinyl)-4-methoxybenzene exhibits inversion twinning and has weak intramolecular hydrogen bonds influencing its molecular conformation in "2-(1-Adamantyl)-4-bromoanisole at 123 K" (Cheng, 2008).

  • Niknam, K., & Nasehi, T. (2002) demonstrated the use of a related compound, 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene (BABMB), as a catalyst in the ring opening of epoxides with elemental iodine and bromine, affording vicinal iodo- and bromohydrins in "Cleavage of epoxides into halohydrins with elemental iodine and bromine in the presence of 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene (BABMB) as catalyst" (Niknam & Nasehi, 2002).

Safety And Hazards

The safety and hazards associated with a compound like “(E)-1-(2-Bromovinyl)-4-methoxybenzene” would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Bromovinyl compounds are an active area of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology . Future research may explore new synthetic routes, applications, and mechanisms of action for these compounds.

properties

IUPAC Name

1-[(E)-2-bromoethenyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSBHZNBVJAJND-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-Bromovinyl)-4-methoxybenzene

CAS RN

6303-59-9
Record name NSC43295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
KT Neumann, AT Lindhardt, B Bang-Andersen… - Organic …, 2015 - ACS Publications
A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles is reported, starting from aryl and vinyl bromides, respectively, involving an initial …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
W Yu, L Chen, J Tao, T Wang, J Fu - Chemical Communications, 2019 - pubs.rsc.org
A novel reductive cross-coupling of aryl vinyl halides and unactivated tertiary alkyl bromides has been realized via photoredox/nickel dual catalysis to produce vinyl arene derivatives …
Number of citations: 36 0-pubs-rsc-org.brum.beds.ac.uk
Y Ye, X Qi, B Xu, Y Lin, H Xiang, L Zou, XY Ye… - Chemical Science, 2022 - pubs.rsc.org
Herein, we present a facile and efficient allylation method via Ni-catalyzed cross-electrophile coupling of readily available allylic acetates with a variety of substituted alkenyl bromides …
Number of citations: 10 0-pubs-rsc-org.brum.beds.ac.uk
Y Lin, L Zou, R Bai, XY Ye, T Xie, Y Ye - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
We report here a facile and efficient vinylation method using Fe-catalyzed cross-electrophile coupling of readily available vinyl- and hydro-chlorosilanes with a variety of substituted …
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
T Ghosh, P Maity, BC Ranu - ChemistrySelect, 2018 - Wiley Online Library
An efficient C(sp2) – N cross coupling of cyclic and acyclic amides with styrenyl/aryl/heteroaryl halides catalyzed by cobalt acetylacetonate in combination with copper(I) iodide, has …
Y Li, Z Ding, A Lei, W Kong - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
A Ni-catalyzed enantioselective reductive aryl-alkenylation of alkenes by cyclizative coupling of an aryl bromide and a vinyl bromide is developed, providing efficient access to …
Number of citations: 58 0-pubs-rsc-org.brum.beds.ac.uk
MCP Yeh, WC Tsao, YJ Wang, HF Pai - Organometallics, 2007 - ACS Publications
Palladium-catalyzed intramolecular coupling−cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides proceeds in regio- and stereoselective fashions to give 2-…
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
X Hu, I Cheng-Sánchez… - Journal of the …, 2023 - ACS Publications
An electrochemically driven nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with alkenyl bromides has been developed, affording enantioenriched β-aryl …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
UN Patel, RA Jagtap, B Punji - Organometallics, 2019 - ACS Publications
Alkenylation of benzothiazoles and related azoles with alkenyl bromides is achieved employing the well-defined and air-stable nickel complexes, (bpy)NiBr 2 and [Ni(bpy) 3 ][NiBr 4 ], as …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
JX Zhang, PF Yang, W Shu - Chemical Science, 2022 - pubs.rsc.org
Tertiary dialkylated allylic stereogenic centers are widespread substructures in bioactive molecules and natural products. However, enantioselective access to dialkyl substituted allylic …
Number of citations: 4 0-pubs-rsc-org.brum.beds.ac.uk

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